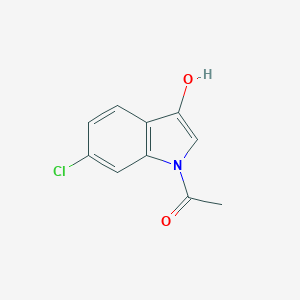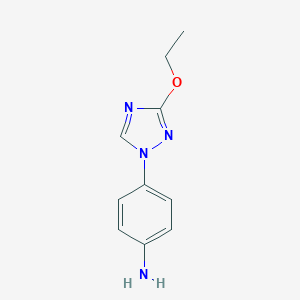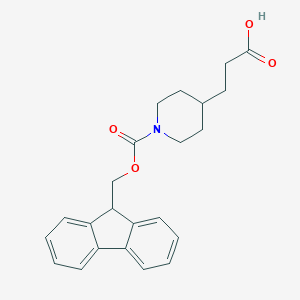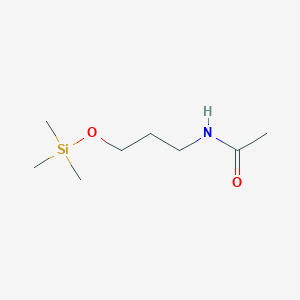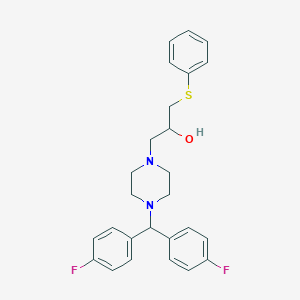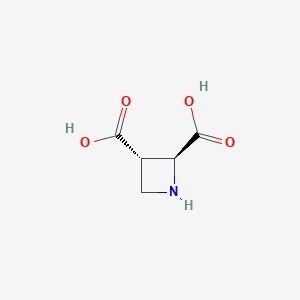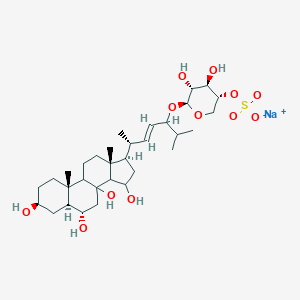
Luridoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luridoside B is a natural compound that belongs to the iridoid glycoside family. It is found in various plants, including the species of the genus Lonicera, commonly known as honeysuckle. Luridoside B has been the subject of extensive scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Luridoside B is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate various antioxidant enzymes. It also modulates the activity of various inflammatory mediators, including cytokines and chemokines.
Biochemical and physiological effects:
Luridoside B has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It also has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
Luridoside B has several advantages for lab experiments. It is a natural compound that can be easily synthesized from plant extracts. It has been extensively studied, and its therapeutic properties have been well established. However, there are also some limitations to using Luridoside B in lab experiments. It is relatively expensive, and its availability may be limited. It also has low solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on Luridoside B. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the elucidation of its mechanism of action. Further studies are also needed to determine its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, more research is needed to determine the optimal dosage and administration of Luridoside B for therapeutic purposes.
In conclusion, Luridoside B is a natural compound that has potential therapeutic properties. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-tumor activities. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. Luridoside B has several advantages for lab experiments, but there are also some limitations to its use. Future research is needed to determine its potential therapeutic applications and to optimize its dosage and administration.
Synthesemethoden
Luridoside B can be synthesized from the plant extract of Lonicera japonica. The plant material is extracted with a suitable solvent, and the extract is then purified using various chromatographic techniques. The purified compound is then characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
Luridoside B has been studied extensively for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor activities. It has also been shown to have neuroprotective and cardioprotective effects.
Eigenschaften
CAS-Nummer |
151041-64-4 |
|---|---|
Produktname |
Luridoside B |
Molekularformel |
C32H53NaO12S |
Molekulargewicht |
684.8 g/mol |
IUPAC-Name |
sodium;[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(E,6R)-2-methyl-6-[(3S,5S,6S,10S,13R,15R,17R)-3,6,8,15-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]hept-4-en-3-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C32H54O12S.Na/c1-16(2)23(43-29-27(37)26(36)24(15-42-29)44-45(39,40)41)7-6-17(3)19-13-21(34)28-31(19,5)11-9-25-30(4)10-8-18(33)12-20(30)22(35)14-32(25,28)38;/h6-7,16-29,33-38H,8-15H2,1-5H3,(H,39,40,41);/q;+1/p-1/b7-6+;/t17-,18+,19-,20-,21-,22+,23?,24-,25?,26+,27-,28?,29+,30+,31-,32?;/m1./s1 |
InChI-Schlüssel |
NYPVHAXIVOLELA-SXFTYCSESA-M |
Isomerische SMILES |
C[C@H](/C=C/C(C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OS(=O)(=O)[O-])O)O)[C@H]2C[C@H](C3[C@@]2(CCC4C3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C)O.[Na+] |
SMILES |
CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
Kanonische SMILES |
CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
Synonyme |
luridoside B luridoside-B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



